7-[(4-Fluorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-methylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(4-fluorophenyl)methyl]-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a purine core structure, which is a common motif in many biologically active molecules.
Preparation Methods
The synthesis of 7-[(4-fluorophenyl)methyl]-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps, including the formation of the purine core and subsequent functionalization. The synthetic route typically starts with the preparation of the purine core, followed by the introduction of the fluorophenyl and methoxyphenyl groups through various coupling reactions. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the purine core.
Substitution: The fluorophenyl and methoxyphenyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-[(4-fluorophenyl)methyl]-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a probe for studying biological processes involving purine derivatives.
Medicine: It could be investigated for its potential therapeutic effects, particularly in areas related to its structural similarity to other biologically active purines.
Industry: The compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-[(4-fluorophenyl)methyl]-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets could include enzymes or receptors that recognize purine derivatives. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar compounds to 7-[(4-fluorophenyl)methyl]-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione include other purine derivatives with different substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:
- 7-[(4-chlorophenyl)methyl]-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 7-[(4-bromophenyl)methyl]-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Properties
Molecular Formula |
C25H27FN6O3 |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
7-[(4-fluorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C25H27FN6O3/c1-29-23-22(24(33)28-25(29)34)32(15-17-3-5-18(26)6-4-17)21(27-23)16-30-11-13-31(14-12-30)19-7-9-20(35-2)10-8-19/h3-10H,11-16H2,1-2H3,(H,28,33,34) |
InChI Key |
AHMLEPCYQNBWJP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)OC)CC5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.